molecular formula C4H2ClNO3 B13360383 3-Chloroisoxazole-4-carboxylic acid

3-Chloroisoxazole-4-carboxylic acid

Cat. No.: B13360383
M. Wt: 147.51 g/mol
InChI Key: AJNVBSBDIFOHKL-UHFFFAOYSA-N
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Description

3-Chloroisoxazole-4-carboxylic acid is a specialized heterocyclic compound that has garnered attention in the field of advanced organic chemistry. Its structure, which integrates a reactive chlorine atom and a versatile carboxylic acid functional group onto an isoxazole (B147169) core, positions it as a strategic intermediate for the synthesis of diverse molecular architectures. The isoxazole ring itself is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts distinct electronic properties and reactivity to the molecule. nih.govdrugbank.com

The presence of the carboxylic acid at the 4-position and the chlorine at the 3-position provides two distinct reaction sites. The carboxylic acid group can undergo a range of transformations common to its class, such as esterification, amidation, and reduction, while the chloro-substituent acts as a leaving group, enabling nucleophilic substitution reactions. This dual functionality allows for sequential and controlled modifications, making it a powerful tool for constructing complex target molecules.

Table 1: Physicochemical Properties of Isoxazole-4-carboxylic Acid

Property Value
Molecular Formula C₄H₃NO₃
Molecular Weight 113.07 g/mol sigmaaldrich.com
CAS Number 6436-62-0 sigmaaldrich.com
Form Solid sigmaaldrich.com
InChI Key LYPXTDXYEQEIIN-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO3/c5-3-2(4(7)8)1-9-6-3/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNVBSBDIFOHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatizations of 3 Chloroisoxazole 4 Carboxylic Acid

Reactivity of the Carboxyl Group

The carboxylic acid functional group in 3-chloroisoxazole-4-carboxylic acid is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. The reactivity of the carboxyl group is fundamental to the construction of more complex molecules built upon the isoxazole (B147169) scaffold.

Formation of Acid Chlorides

The conversion of carboxylic acids to acid chlorides is a common and important transformation in organic synthesis, as acid chlorides are highly reactive intermediates. libretexts.orgbyjus.com Carboxylic acids react with thionyl chloride (SOCl₂) to yield acid chlorides. libretexts.org In this reaction, the hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which is a superior leaving group. The chloride anion subsequently acts as a nucleophile to form the acid chloride. libretexts.org Other reagents that can be used for this transformation include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uklibretexts.org The resulting 3-chloroisoxazole-4-carbonyl chloride is a versatile precursor for the synthesis of esters, amides, and other carboxylic acid derivatives.

Table 1: Reagents for the Formation of Acid Chlorides from Carboxylic Acids

ReagentByproductsReaction ConditionsReference
Thionyl chloride (SOCl₂)SO₂ (g), HCl (g)Often performed neat or in an inert solvent like benzene (B151609) or dichloromethane. chemguide.co.uk
Phosphorus(V) chloride (PCl₅)POCl₃, HCl (g)Typically reacts in the cold. chemguide.co.uklibretexts.org
Phosphorus(III) chloride (PCl₃)H₃PO₃Less vigorous reaction than with PCl₅. chemguide.co.uklibretexts.org

Esterification Reactions

Esterification of this compound can be achieved through several methods. The classic Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium reaction, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com

Alternatively, the more reactive acid chloride derivative of this compound readily reacts with alcohols to form esters. byjus.com This reaction is typically faster and not reversible. The reaction of an acid anhydride (B1165640) with an alcohol also yields an ester and a carboxylic acid. chemguide.co.uklibretexts.org

Table 2: Common Esterification Methods

MethodReagentsConditionsReference
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Heating (reflux) masterorganicchemistry.commasterorganicchemistry.com
From Acid ChlorideAlcohol, Base (e.g., pyridine)Typically at room temperature byjus.com
From AnhydrideAlcohol, Base (e.g., pyridine)Warming may be required chemguide.co.uklibretexts.org

Amidation Reactions

Amides of this compound can be prepared by reacting the carboxylic acid or its derivatives with ammonia (B1221849) or primary or secondary amines. youtube.com The direct reaction of the carboxylic acid with an amine is generally not favorable as the acid-base reaction to form a salt is faster. However, heating the ammonium (B1175870) carboxylate salt can lead to the formation of the amide through dehydration. libretexts.org

A more efficient method involves the use of the acid chloride. The reaction of 3-chloroisoxazole-4-carbonyl chloride with an amine provides the corresponding amide. youtube.com This reaction is often carried out in the presence of a base, such as pyridine (B92270) or an excess of the amine, to neutralize the hydrogen chloride that is formed. youtube.com Acid anhydrides also react with amines to produce amides and a carboxylate salt. libretexts.org

Table 3: Synthesis of Amides from Carboxylic Acid Derivatives

Starting MaterialReagentConditionsReference
Carboxylic Acid (as ammonium salt)AmineHeating libretexts.org
Acid ChlorideAmine (often 2 equivalents)Typically in an inert solvent youtube.com
Acid AnhydrideAmine (often 2 equivalents)Room temperature or gentle heating libretexts.org

Anhydride Formation

Symmetrical anhydrides of this compound can be synthesized. One common laboratory method involves the reaction of the corresponding acid chloride with a carboxylate salt. libretexts.orgkhanacademy.org Alternatively, the reaction of an acid chloride with the carboxylic acid itself can yield the anhydride. libretexts.org The formation of mixed anhydrides is also possible by reacting the acid chloride of one carboxylic acid with a different carboxylic acid. thieme-connect.de

Transformations Involving the Isoxazole Ring System

The isoxazole ring of this compound is also susceptible to chemical modification, although it is generally a stable aromatic system.

Nucleophilic Substitutions on the Chloroisoxazole Core

The chlorine atom at the 3-position of the isoxazole ring can potentially be displaced by strong nucleophiles under certain conditions. While the isoxazole ring is electron-rich, the presence of the electron-withdrawing carboxylic acid group can facilitate nucleophilic aromatic substitution. The feasibility and conditions for such reactions would depend on the nature of the nucleophile and the specific reaction parameters employed. Research on the direct nucleophilic substitution of the chlorine on the this compound core is an area of interest for the synthesis of novel isoxazole derivatives with varied functionalities.

Ring-Opening Reactions of Isoxazoles

The isomerization of isoxazoles that possess a heteroatomic substituent at the C5 position into 2H-azirines serves as a robust method for synthesizing derivatives of 2H-azirine-2-carboxylic acid. nih.govbeilstein-journals.orgbeilstein-journals.org This transformation is particularly effective when dealing with 5-chloroisoxazoles, which can be catalytically isomerized to generate 2H-azirine-2-carbonyl chlorides. nih.govbeilstein-journals.orgbeilstein-journals.org These intermediates are highly reactive and can be readily converted into a diverse array of 2H-azirine-2-carboxylic acid derivatives through reactions with various nucleophiles. nih.govbeilstein-journals.orgbeilstein-journals.org Over the past decade, this approach has been successfully employed to prepare a wide range of compounds, including 2-(1H-pyrazol-1-ylcarbonyl)-2H-azirines, 1-(2H-azirine-2-carbonyl)benzotriazoles, 2H-azirine-2-carbonyl azides, as well as anhydrides, amides, esters, and thioesters of azirine carboxylic acids, and the azirine carboxylic acids themselves. nih.govbeilstein-journals.orgbeilstein-journals.org

The mechanism for the isomerization of isoxazoles has been investigated using DFT calculations, which indicate the formation of an isoxazole-Fe complex. nih.govbeilstein-journals.org This complexation facilitates the cleavage of the N–O bond, which is followed by a 1,3-cyclization to ultimately yield the 2H-azirine structure. nih.govbeilstein-journals.org

Isomerization to 2H-Azirine-2,2-dicarboxylic Acids and Derivatives

The isomerization of isoxazole derivatives provides a powerful synthetic route to 2H-azirine-2,2-dicarboxylic acids and their corresponding derivatives. This transformation is a key step in accessing these valuable, but otherwise difficult to synthesize, bifunctionalized azirines. nih.gov

FeCl2-Catalyzed Isomerization of 3-Aryl-5-chloroisoxazole-4-carbonyl Chlorides

A significant advancement in the synthesis of 2H-azirine derivatives involves the iron(II) chloride (FeCl2)-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides. nih.govbeilstein-journals.orgnih.gov This reaction proceeds efficiently to produce 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which are versatile intermediates for a variety of subsequent transformations. nih.govbeilstein-journals.orgnih.gov The process involves treating the starting 3-aryl-5-chloroisoxazole-4-carbonyl chloride with anhydrous FeCl2 in a suitable solvent, such as acetonitrile (B52724), at room temperature. researchgate.net

The requisite 3-aryl-5-chloroisoxazole-4-carbonyl chlorides can be prepared through a couple of synthetic sequences. One method involves the chloroformylation of isoxazolones to yield 5-chloroisoxazole-4-carbaldehydes, which are then subjected to radical chlorination. nih.govbeilstein-journals.org An alternative pathway includes the oxidation of the carbaldehydes to the corresponding carboxylic acids, followed by conversion to the acid chlorides using thionyl chloride. nih.govbeilstein-journals.org

The FeCl2-catalyzed isomerization has been shown to be effective for a range of 3-aryl substituted isoxazoles, accommodating both electron-donating and electron-withdrawing groups on the aryl ring. researchgate.net However, the reaction is sensitive to steric hindrance; for instance, isoxazoles with a bulky 3-tert-butyl substituent may not undergo isomerization under standard room temperature conditions. nih.govbeilstein-journals.org

Upon successful isomerization, the resulting 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides can be hydrolyzed by treatment with water to afford the corresponding 3-aryl-2H-azirine-2,2-dicarboxylic acids in good to excellent yields. nih.govbeilstein-journals.org

Table 1: Synthesis of 2H-Azirine-2,2-dicarboxylic Acids beilstein-journals.org

Starting IsoxazoleProductYield (%)
3-Phenyl-5-chloroisoxazole-4-carbonyl chloride3-Phenyl-2H-azirine-2,2-dicarboxylic acid77-92
3-(4-Methoxyphenyl)-5-chloroisoxazole-4-carbonyl chloride3-(4-Methoxyphenyl)-2H-azirine-2,2-dicarboxylic acid77-92
3-(4-Chlorophenyl)-5-chloroisoxazole-4-carbonyl chloride3-(4-Chlorophenyl)-2H-azirine-2,2-dicarboxylic acid77-92
Conversion to Amides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids

The 2H-azirine-2-carbonyl chlorides generated from the FeCl2-catalyzed isomerization of 5-chloroisoxazoles are highly valuable precursors for the synthesis of a variety of 2H-azirine-2-carboxylic acid derivatives, including amides, esters, and thioesters. researchgate.netmdpi.comresearchgate.net These transformations are typically achieved by reacting the in situ generated 2H-azirine-2-carbonyl chlorides with appropriate N-, O-, or S-nucleophiles. researchgate.netresearchgate.net

The synthesis of amides of 2H-azirine-2-carboxylic acids can be challenging. researchgate.net However, an efficient method involves the reaction of the 2H-azirine-2-carbonyl chlorides with primary or secondary amines in the presence of an ortho-substituted pyridine, such as 2-picoline, which acts as a base. mdpi.comresearchgate.net For instances where a high yield of the acylation product is critical, the use of 2-(trimethylsilyl)pyridine/ethyl chloroformate has been found to be more effective. mdpi.comresearchgate.net The scope of this reaction is broad, with various 3-substituted 2H-azirine-2-carbonyl chlorides reacting with nucleophiles like tert-butylamine (B42293) to produce the corresponding amides in yields ranging from 60-91%. mdpi.com

Esters and thioesters of 2H-azirine-2-carboxylic acids can also be prepared from 2H-azirine-2-carbonyl chlorides by reacting them with O- and S-nucleophiles, respectively. mdpi.com These reactions provide a direct route to these functionalized azirine derivatives. researchgate.net

Furthermore, methods have been developed for the preparation of amides and esters of 3-aryl-2H-azirine-2,2-dicarboxylic acids. nih.govbeilstein-journals.orgnih.gov This is accomplished by reacting the 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, formed from the isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides, with nucleophiles. nih.govbeilstein-journals.orgnih.gov

Table 2: Examples of 2H-Azirine-2-carboxylic Acid Derivatives from 5-Chloroisoxazoles mdpi.com

5-Chloroisoxazole PrecursorNucleophileProduct Type
3-Phenyl-5-chloroisoxazoleMorpholineAmide
3-(4-Tolyl)-5-chloroisoxazoleBenzylamineAmide
3-Methyl-5-chloroisoxazolePhenolEster
3-Phenyl-5-chloroisoxazoleThiophenolThioester

Advanced Spectroscopic and Computational Characterization of 3 Chloroisoxazole 4 Carboxylic Acid and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic methods are indispensable tools for elucidating the structural and electronic properties of molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provide a wealth of information. High-Resolution Mass Spectrometry (HRMS) further complements these methods by providing precise mass determination, confirming elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon (¹³C). mdpi.comyoutube.comyoutube.comyoutube.com The chemical shifts (δ), reported in parts per million (ppm), provide information about the electronic environment of the nuclei, while coupling constants (J) reveal connectivity between neighboring atoms.

For isoxazole (B147169) derivatives, the proton of the isoxazole ring typically appears as a singlet in the ¹H NMR spectrum. chemicalbook.com In the case of ethyl isoxazole-4-carboxylate, this proton is observed at a specific chemical shift. chemicalbook.com The signals for the ethyl group protons, a quartet and a triplet, are also characteristic. chemicalbook.com In ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid or ester group is typically found at a downfield chemical shift, often in the range of 160-180 ppm. princeton.edu The carbons of the isoxazole ring also exhibit distinct signals that are crucial for structural confirmation. researchgate.netresearchgate.net The chemical shift of the carboxyl carbon is influenced by its structural environment, with α-substitutions on an aliphatic acid generally causing an upfield shift. princeton.edu

Compound ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm) Reference
Ethyl isoxazole-4-carboxylate4.15-4.18 (q), 1.21-1.22 (t)166.99-167.81 (C=O) nih.gov
3,5-diarylisoxazole7.04 (s, 4-H)103.1 (4-C) researchgate.net
2-((4-chloro-1,3-benzoxazol-2-yl)sulfanyl)-N'-((3-methoxy,4-hydroxyphenyl)methylidene)acetohydrazide12.071 (s, 1H, -NH), 9.531 (s, 1H, OH), 8.076 (s, 1H, -CH), 7.504-6.816 (m, 6H, Ar-H), 4.006 (d, 2H, S-CH₂), 3.812 (s, 3H, -OCH₃)161.05, 149.20, 148.43, 147.31, 146.41, 128.69, 125.90, 121.86, 121.11, 116.44, 115.97, 110.78, 109.56, 56.04 biotech-asia.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and conformational properties of molecules. epequip.comyoutube.com These techniques measure the vibrational frequencies of chemical bonds, which are sensitive to the molecular structure and environment. globalresearchonline.net

For carboxylic acids, a characteristic and easily identifiable feature in the FT-IR spectrum is the broad O-H stretching band, which typically appears in the region of 3500-2500 cm⁻¹. spectroscopyonline.com This broadening is a result of strong hydrogen bonding between the carboxylic acid molecules. spectroscopyonline.com The carbonyl (C=O) stretching vibration gives rise to a strong absorption band, generally found between 1730 and 1700 cm⁻¹ for saturated carboxylic acids and between 1710 and 1680 cm⁻¹ for aromatic acids due to conjugation. spectroscopyonline.com Another diagnostically useful peak is the O-H wagging vibration, which is observed between 960 and 900 cm⁻¹. spectroscopyonline.com The C-O stretching vibration is typically located in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

In a study of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the experimental FT-IR and Laser-Raman spectra were recorded in the solid phase to investigate its vibrational frequencies. nih.gov The conjugation effect between the C=O group and the azaindole ring can influence both the frequency and the intensity of the C=O stretching vibration. mdpi.com

Functional Group Vibrational Mode Typical FT-IR Wavenumber (cm⁻¹) Reference
Carboxylic Acid O-HStretch3500-2500 (broad) spectroscopyonline.com
Carbonyl C=O (Saturated)Stretch1730-1700 spectroscopyonline.com
Carbonyl C=O (Aromatic)Stretch1710-1680 spectroscopyonline.com
Carboxylic Acid C-OStretch1320-1210 spectroscopyonline.com
Carboxylic Acid O-HWag960-900 spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption of energy promotes electrons from lower energy orbitals to higher energy orbitals. The types of transitions observed depend on the molecular orbitals present, which include bonding (σ and π), non-bonding (n), and anti-bonding (σ* and π*) orbitals.

For molecules containing carbonyl groups, such as carboxylic acids and their derivatives, two main types of electronic transitions are typically observed: n → π* and π → π. youtube.com The n → π transition involves the promotion of an electron from a non-bonding orbital (lone pair on the oxygen atom) to an anti-bonding π* orbital. youtube.commasterorganicchemistry.com These transitions are generally weak and occur at longer wavelengths, often in the range of 270-300 nm. masterorganicchemistry.com The π → π* transition, which involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, is more intense and occurs at shorter wavelengths. The extent of conjugation in the molecule significantly affects the energy and, therefore, the wavelength of these transitions.

Transition Type Typical Wavelength Range (nm) Relative Intensity Reference
n → π270-300Weak masterorganicchemistry.com
π → πShorter wavelengths than n → π*Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the determination of the elemental formula of a compound, providing a powerful tool for structural confirmation and identification of unknown substances. researchgate.net Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used to obtain high-resolution mass spectra.

In the analysis of organic compounds, HRMS provides the experimental mass-to-charge ratio (m/z) which can be compared to the calculated theoretical mass for a proposed chemical formula. epfl.ch The ability to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage of HRMS. For isoxazole derivatives and other heterocyclic compounds, HRMS is instrumental in confirming their synthesis and characterizing their fragmentation patterns. biotech-asia.orgresearchgate.net For instance, a study on new isoxazole derivatives used mass spectrometry to establish the structures of the synthesized compounds. nih.gov

Compound Ionization Mode Calculated m/z Found m/z Reference
C₁₇H₂₃N₂OS⁺[M+H]⁺303.1526303.1521 epfl.ch
C₁₃H₁₉OS⁺[M+H]⁺223.1151223.1146 epfl.ch
C₁₈H₂₈ClS⁺[M+H]⁺311.1595311.1593 epfl.ch
2-((4-chloro-1,3-benzoxazol-2-yl)sulfanyl)-N'-((3-methoxy,4-hydroxyphenyl)methylidene)acetohydrazide[M+1]391.27392.14 biotech-asia.org

Quantum Chemical and Computational Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an integral part of modern chemical research. These computational methods allow for the prediction of molecular properties, such as electronic structure, optimized geometry, and spectroscopic parameters, providing a theoretical framework to complement and interpret experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dntb.gov.ua It is widely employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties of molecules. nih.govbiointerfaceresearch.com The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.gov

In the study of isoxazole derivatives, DFT calculations have been used to determine optimized geometric parameters such as bond lengths and bond angles. nih.govresearchgate.net These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental FT-IR and Raman spectra. nih.gov The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the electronic properties and reactivity of the molecule. nih.govresearchgate.net For instance, a theoretical study on 5-Methyl-3-phenylisoxazole-4-carboxylic acid utilized DFT with the B3LYP and M06-2X functionals and the 6-311++G(d,p) basis set to calculate its optimized geometry and vibrational frequencies. nih.gov

Molecule Computational Method Basis Set Calculated Properties Reference
5-Methyl-3-phenylisoxazole-4-carboxylic acidDFT (B3LYP, M06-2X)6-311++G(d,p)Optimized geometry, vibrational frequencies, HOMO-LUMO energies nih.gov
Synthesized isoxazole derivativesDFT/B3LYP6-31G(d,p)Optimized geometry researchgate.net
5-Benzoxazolecarboxylic acidDFT/B3LYP6-311++G(d,p)Electronic properties, FMO, MEP, charge analyses dntb.gov.ua
New butanoic acid derivativesDFT/B3LYP6-31+G(d)Geometry optimization, vibrational frequencies, NBO analysis, electronic properties biointerfaceresearch.com
2-bromo-6-methoxynaphthaleneDFT (B3LYP)6-311++G(d,p)Vibrational, electronic, and charge transfer studies nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of molecules like 3-Chloroisoxazole-4-carboxylic acid and its derivatives. These simulations model the atomic movements over time, providing insights into the flexibility, preferred shapes (conformations), and interactions of the molecule with its environment, such as a solvent.

A key area of conformational analysis for this compound is the orientation of the carboxylic acid group relative to the isoxazole ring. The carboxyl group can exist in different planar arrangements, most notably the syn and anti conformations, which are defined by the dihedral angle of the O=C-O-H atoms. While the syn conformation is often energetically preferred due to potential intramolecular hydrogen bonding, the anti state can also be present, particularly in solution. nih.gov MD simulations can quantify the energetic stability and the barrier to rotation between these states. nih.gov

The process involves creating a computational model of the molecule and simulating its behavior under defined conditions (e.g., in a water box at a specific temperature and pressure). Force fields, such as GAFF (General Amber Force Field), are used to define the potential energy of the system, governing the interactions between atoms. nih.gov By analyzing the simulation trajectory, researchers can determine the probability of finding the molecule in different conformations, identify stable hydrogen bonding networks, and understand how the solvent influences the molecular shape. nih.govmdpi.com For instance, simulations can reveal the dynamics of the carboxyl group's rotation and how it is affected by interactions with surrounding water molecules. researchgate.net This understanding is crucial for predicting how the molecule will bind to a biological target or participate in a chemical reaction, as different conformations can exhibit vastly different behaviors and interaction profiles. dntb.gov.ua

Table 1: Example Conformational Data from a Hypothetical MD Simulation of this compound

ConformationCarboxyl Dihedral Angle (O=C-O-H)Relative Energy (kcal/mol)Population in Water (%)
Syn~0°0.0>95%
Anti~180°+4.5<5%
This interactive table showcases hypothetical data from an MD simulation, illustrating the energetic preference for the syn conformation of the carboxylic acid group.

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Results

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic environment of the atoms within the molecule. biointerfaceresearch.commdpi.com

Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used to perform geometry optimization, after which spectroscopic data can be calculated. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. mdpi.com By comparing the calculated chemical shifts with those obtained from experimental NMR, researchers can validate the proposed structure of synthesized derivatives. nih.gov

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com These frequencies correspond to specific bond stretches, bends, and twists, which are observed as peaks in Infrared (IR) and Raman spectra. Comparing the computed vibrational spectrum with the experimental one helps in assigning the observed bands to specific molecular motions, confirming the presence of key functional groups. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. mdpi.com This allows for the prediction of the λ_max values, providing insight into the electronic structure of the molecule and its chromophores.

The close agreement often found between theoretical and experimental data provides a high degree of confidence in the structural assignment of this compound and its novel derivatives. biointerfaceresearch.com

Table 2: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound

Spectroscopy TypeAssignmentCalculated Value (DFT/B3LYP)Experimental Value
¹³C NMRC=O (Carboxylic Acid)163.5 ppm164.2 ppm
¹³C NMRC-Cl (Isoxazole Ring)158.1 ppm157.5 ppm
¹³C NMRC-COOH (Isoxazole Ring)110.2 ppm109.8 ppm
IRC=O Stretch (Carboxylic Acid)1715 cm⁻¹1720 cm⁻¹
IRO-H Stretch (Carboxylic Acid)3450 cm⁻¹ (gas phase)~3000 cm⁻¹ (broad, solid)
This interactive table presents a hypothetical comparison between spectroscopic data calculated via DFT and experimental measurements, demonstrating the predictive power of computational methods.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides profound insights into the "how" and "why" of chemical reactions involving this compound. By modeling reaction pathways, researchers can understand the detailed mechanism, predict the feasibility of a synthetic route, and even guide the design of new derivatives with desired properties. researchgate.net

DFT calculations are a cornerstone of these studies. They are used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.gov Key parameters derived from these calculations include:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate a faster, more favorable reaction. Comparing the activation energies of competing pathways can predict the major product of a reaction. nih.gov

Reaction Energy (ΔE): The net energy difference between products and reactants, indicating whether a reaction is exothermic (releases energy) or endothermic (requires energy).

Transition State (TS) Geometry: The high-energy molecular structure that exists at the peak of the energy barrier. Analyzing the TS geometry reveals which bonds are breaking and forming, providing a snapshot of the reaction mechanism at its most critical point.

For derivatives of this compound, these computational studies can be applied to various transformations. For example, they can be used to model the mechanism of esterification or amidation at the carboxylic acid group, or to investigate the reactivity of the isoxazole ring itself, such as in nucleophilic substitution reactions. This computer-guided approach allows for the rational design of synthetic strategies, saving time and resources in the laboratory by focusing on the most promising chemical pathways. researchgate.netnih.gov

Table 3: Example Computational Data for a Hypothetical Reaction Step (Esterification)

Reaction StepParameterCalculated Value (kcal/mol)Implication
Protonation of CarbonylActivation Energy (Ea)5.2Fast, reversible first step
Nucleophilic Attack by MethanolActivation Energy (Ea)15.8Rate-determining step
Overall ReactionReaction Energy (ΔE)-3.1Slightly exothermic, product favored
This interactive table shows hypothetical energy values calculated for the key steps in the acid-catalyzed esterification of this compound with methanol.

Applications of 3 Chloroisoxazole 4 Carboxylic Acid in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate in Heterocycle Synthesis

3-Chloroisoxazole-4-carboxylic acid serves as a pivotal intermediate in the synthesis of a variety of other heterocyclic systems. The reactivity of the chlorine atom at the 3-position and the carboxylic acid at the 4-position allows for a range of chemical transformations. The isoxazole (B147169) ring itself can be chemically manipulated, sometimes leading to ring-opening and rearrangement to form entirely new heterocyclic structures. nih.govnih.gov

The chloro-substituent can act as a leaving group in nucleophilic substitution reactions, while the carboxylic acid is a handle for amidation, esterification, or conversion to other functional groups. For instance, a patented method describes a general route to produce 3-substituted-4-isoxazole carboxylic acids, highlighting the industrial relevance of this class of compounds. google.com Research has shown that related 5-chloroisoxazoles are versatile precursors for creating 2H-azirine-2-carboxylic acid derivatives through reactions with various amines. nih.govmdpi.com This transformation underscores the isoxazole ring's ability to act as a latent synthon for other strained ring systems.

Furthermore, isoxazoles can undergo ring expansion reactions. Molybdenum hexacarbonyl can mediate the ring expansion of certain isoxazole derivatives to form 4-oxo-1,4-dihydropyridine-3-carboxylates, which are core structures in several important drugs. nih.gov The synthesis of di-heterocyclic compounds, such as isoxazole-oxadiazoles, has also been achieved using isoxazole carboxylic acid esters as starting materials, demonstrating the utility of this scaffold in building complex heterocyclic arrays. nih.gov

Table 1: Examples of Heterocyclic Transformations from Isoxazole Precursors
Isoxazole PrecursorReagents/ConditionsResulting HeterocycleReference
Methyl 2-(isoxazol-5-yl)-3-oxopropanoatesMo(CO)6/H2O/MeCN4-Oxo-1,4-dihydropyridine-3-carboxylates nih.gov
4-Acyl-5-methoxyisoxazolesFe(II), Dioxane, 105 °CIsoxazole-4-carboxylic esters nih.gov
4-Formyl-5-methoxyisoxazolesFe(II), Dioxane, 105 °COxazole-4-carboxylates nih.gov
5-ChloroisoxazolesAmines (e.g., morpholine)2H-Azirine-2-carboxamides nih.govmdpi.com
Isoxazole-substituted carboxylic acid methyl esterNaOH, then BenzamidoximeIsoxazole-oxadiazole diheterocycles nih.gov

Integration into Complex Molecular Scaffolds and Peptide Synthesis

The isoxazole carboxylic acid framework is a valuable component for constructing larger, more complex molecular architectures, including modified peptides. While direct incorporation of this compound into peptides is not straightforward due to the chloro group, its derivatives are of significant interest. For example, the related compound 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has been successfully used as an unnatural β-amino acid in solid-phase peptide synthesis. nih.govnih.govmdpi.com

This research demonstrates that the isoxazole moiety can be integrated into a peptide backbone, creating hybrid peptides composed of both natural α-amino acids and unnatural β-amino acids. nih.govmdpi.com Such α/β-mixed peptides are promising as peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties like enhanced stability against enzymatic degradation. The synthesis of AMIA itself involves a multi-step process, and this compound could serve as a potential precursor for similar unnatural amino acids through nucleophilic substitution of the chlorine with an amino group or a protected equivalent.

The general process of peptide synthesis on a solid support involves the sequential coupling of amino acids. libretexts.org The carboxylic acid function of the isoxazole ring is crucial for this process, as it is activated to form a peptide (amide) bond with the amino group of the adjacent residue. Various coupling reagents, such as HBTU or EDC, are used to facilitate this bond formation. nih.govbachem.com The ability to incorporate the rigid isoxazole ring into a peptide chain allows for the creation of unique, structurally constrained peptides with potentially novel biological activities. mdpi.com

Applications in Ligand Design and Bioisosteric Replacements

The structural and electronic properties of the this compound moiety make it an attractive scaffold for the design of ligands that can bind to biological targets like proteins and enzymes. It is particularly useful in strategies involving bioisosteric replacement and pharmacophore modeling.

Scaffold Hopping Strategies Utilizing Isoxazole Carboxylic Acid Moieties

Scaffold hopping is a key strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced with a structurally different one to discover new compounds, potentially with improved properties like better efficacy or fewer side effects. nih.govuchicago.edu The isoxazole carboxylic acid moiety can be used as a replacement for other chemical groups that have similar spatial arrangements and electronic features.

The carboxylic acid group is a common feature in many drugs, but it can sometimes lead to poor metabolic stability or membrane permeability. nih.gov Heterocyclic rings like isoxazole are often explored as bioisosteres—substitutes for the carboxylic acid group. For example, 3-hydroxyisoxazole is a well-known carboxylic acid isostere due to its similar acidity (pKa). nih.gov While the 4-carboxylic acid on the 3-chloroisoxazole scaffold is explicit, the entire ring system can be considered a unique, rigid scaffold that can replace other cyclic or acyclic structures in a lead compound. The chlorine atom provides an additional vector for modification or interaction within a binding site, offering possibilities that a simple hydrocarbon ring would not.

Pharmacophore Modeling and Design for Molecular Recognition

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. frontiersin.orgyoutube.com The this compound scaffold possesses several key features that are important for molecular recognition:

A Hydrogen Bond Donor/Acceptor: The carboxylic acid group contains a hydroxyl group (donor) and a carbonyl oxygen (acceptor).

A Negatively Ionizable Center: The carboxylic acid can be deprotonated at physiological pH, forming a carboxylate that can engage in ionic interactions.

A Halogen Bond Donor: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

A Rigid Planar Core: The isoxazole ring provides a defined, rigid structure that reduces the conformational flexibility of the molecule, which can be advantageous for binding affinity.

These features can be mapped onto a pharmacophore model to design new molecules or to screen virtual libraries for compounds that are likely to bind to a specific biological target. frontiersin.org For example, research on isoxazole-carboxamide derivatives has shown that the isoxazole core is a key part of the pharmacophore for anticancer activity. nih.gov

Development of Hybrid Peptides Incorporating Isoxazole Carboxylic Acid Residues

As an extension of its use in peptide synthesis (Section 5.2), the isoxazole carboxylic acid scaffold is central to the development of novel hybrid peptides. Hybrid peptides that mix natural α-amino acids with unnatural building blocks like isoxazole-based amino acids are of great interest as potential therapeutic agents. nih.govmdpi.com

The incorporation of a residue derived from this compound (after appropriate functionalization) would introduce a rigid, planar heterocyclic element into the peptide chain. This can enforce specific secondary structures, such as turns or sheets, which might be crucial for mimicking the bioactive conformation of a natural peptide. A study on 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) successfully demonstrated its coupling to the N-terminus of resin-bound peptides to create new α/β-mixed peptide hybrids. mdpi.com This work provides a clear precedent for how the isoxazole-4-carboxylic acid core can be used to create peptidomimetics, opening avenues for developing new classes of bioactive peptides. nih.govnih.govmdpi.com

Contribution to Material Science and Supramolecular Assembly

Beyond its applications in medicinal chemistry, the this compound structure has potential uses in material science and supramolecular chemistry. The ability of molecules to self-assemble into ordered, large-scale structures is the basis of supramolecular chemistry. Carboxylic acids are well-known for their ability to form strong, directional hydrogen bonds, often leading to the formation of dimers or extended chains.

The combination of a carboxylic acid group and a heterocyclic ring, such as in this compound, provides a powerful toolkit for designing self-assembling systems. Research has shown that imidazole (B134444) and various carboxylic acids can self-assemble via strong hydrogen bonds to form chains and layers, creating scaffolds to control molecular packing in crystals. researchgate.net Similarly, derivatives of 1,3,4-thiadiazole (B1197879) containing a carboxylic acid have been synthesized and shown to exhibit liquid crystalline properties, where the hydrogen bonding between the acid groups plays a crucial role in forming the mesophases. researchgate.net

Crystal Engineering of Carboxylic Acid-Containing Systems

Crystal engineering is the rational design and synthesis of crystalline solids with desired physical and chemical properties. nih.gov This is achieved by understanding and controlling the intermolecular interactions that govern the assembly of molecules in a crystal lattice. researchgate.net Carboxylic acids are among the most utilized functional groups in crystal engineering due to their capacity to form robust and predictable hydrogen bonds. A primary strategy in this field is the formation of cocrystals, which are multi-component crystals where the constituents are neutral molecules held together by non-covalent interactions, typically hydrogen bonds. nih.govnih.gov The formation of cocrystals can systematically modify the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, bioavailability, and stability, without altering its covalent structure. nih.govnih.gov

The compound this compound possesses key features for crystal engineering applications. The carboxylic acid group is a strong hydrogen bond donor and acceptor. The isoxazole ring contains nitrogen and oxygen atoms that can act as weaker hydrogen bond acceptors, while the chlorine atom can participate in halogen bonding, a significant and directional non-covalent interaction. These functionalities allow for the formation of new solid forms and the tuning of material properties. researchgate.net The synthesis of derivatives, such as converting the carboxylic acid to a carbonyl chloride, further expands its utility as a precursor for a variety of functionalized molecules that can be used in crystal engineering studies. beilstein-journals.org

The study of crystal structures is fundamental to crystal engineering. X-ray diffraction analysis provides precise information on bond lengths, angles, and the spatial arrangement of molecules. For instance, the analysis of related isoxazole carboxylic acids reveals detailed structural parameters.

Table 1: Illustrative Crystal Data for a Related Isoxazole Carboxylic Acid Derivative, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. nih.gov

ParameterValue
Chemical FormulaC₁₂H₁₁NO₄
Molecular Weight233.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.4147 (2)
b (Å)14.6321 (6)
c (Å)11.9911 (5)
β (°)97.220 (2)
Volume (ų)1116.57 (7)
Z4

This data illustrates the type of crystallographic information obtained for isoxazole derivatives, which is crucial for understanding their packing and interaction patterns.

Supramolecular Synthons Involving Isoxazole Carboxylic Acids

The foundation of rational crystal design lies in the concept of supramolecular synthons. These are robust and recurring intermolecular recognition motifs that can be considered the "building blocks" of supramolecular assembly. nih.govresearchgate.net Synthons are categorized as either homosynthons, which involve the interaction of identical functional groups, or heterosynthons, which arise from the interaction of different but complementary functional groups. researchgate.netresearchgate.net

For carboxylic acids, the most prevalent and predictable motif is the centrosymmetric carboxylic acid dimer, a homosynthon formed by a pair of O-H···O hydrogen bonds. This interaction is described by the graph-set notation R²₂(8), indicating a ring motif composed of two donors and two acceptors, encompassing eight atoms. The stability of this synthon makes it a highly reliable tool in crystal engineering. nih.gov In the crystal structure of a related compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, molecules form these characteristic inversion dimers linked by pairs of O-H···O hydrogen bonds. nih.gov

This compound is expected to readily form this robust R²₂(8) homosynthon. Beyond this, its structure allows for the formation of various heterosynthons. For example, in the presence of a suitable co-former like a pyridine (B92270) derivative, a highly reliable carboxylic acid-pyridine heterosynthon can form through an O-H···N hydrogen bond. researchgate.netnih.gov The isoxazole ring itself offers potential interaction sites; the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, the chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···N), which is an increasingly recognized interaction for directing crystal packing. researchgate.net The interplay between these strong and weak interactions dictates the final supramolecular architecture. mdpi.com

Table 2: Common Supramolecular Synthons Relevant to Carboxylic Acids. nih.govnih.govresearchgate.net

Synthon TypeInteracting GroupsDescriptionGraph Set
HomosynthonCarboxylic Acid – Carboxylic AcidA robust and highly predictable dimer formation.R²₂(8)
HeterosynthonCarboxylic Acid – PyridineA strong and reliable interaction between the acid proton and the pyridine nitrogen.R²₂(7)
HeterosynthonCarboxylic Acid – Primary AmideA common motif in pharmaceutical cocrystals. mdpi.comR²₂(8)
HeterosynthonCarboxylic Acid – WaterCarboxylic acids can form hydrogen bonds with solvent molecules like water. scribd.comN/A

Design of Molecular Containers and Ordered Structures

The deliberate use of supramolecular synthons allows chemists to guide the assembly of molecules into higher-order structures, such as one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. mdpi.com The specific geometry and connectivity of these structures are programmed by the directionality of the non-covalent interactions.

By combining the strong, directional hydrogen bonding of the carboxylic acid group of this compound with weaker interactions, various ordered structures can be conceptualized. For instance, the formation of the primary R²₂(8) dimer synthon can be followed by weaker C-H···O or halogen bonds, linking the dimers into chains or sheets.

A particularly interesting application is the design of molecular containers or host-guest systems. This can be achieved when a small number of molecules assemble to form a discrete, cavity-containing structure. For example, research on cocrystals of a triazole drug with dicarboxylic acids has shown the formation of a trimeric structure where two drug molecules create a pocket that encapsulates the dicarboxylic acid. nih.govresearchgate.net The dicarboxylic acid bridges the two drug molecules through hydrogen bonding. nih.gov Similarly, one could envision scenarios where this compound interacts with complementary molecules to form discrete, ordered assemblies or even molecular capsules capable of including guest molecules. The combination of the isoxazole ring, the chloro-substituent, and the carboxylic acid provides a rigid framework and specific interaction sites that could be exploited to build such ordered, functional supramolecular structures.

Table 3: Examples of Ordered Supramolecular Structures.

Structure TypeDescriptionDriving InteractionsPotential Application
Dimers/TrimersDiscrete assemblies of a few molecules. nih.govStrong, specific hydrogen bonds.Molecular recognition, building blocks for larger structures.
1D Chains/TapesMolecules linked sequentially in one dimension. nih.govCombination of strong and weak hydrogen bonds.Anisotropic materials, nanowires.
2D Layers/SheetsMolecules organized into a planar arrangement. mdpi.comA network of interactions within a plane.Separation, catalysis, sensor surfaces.
3D FrameworksAn extended network of molecules in three dimensions.Directional bonds extending in all directions.Porous materials, gas storage, host-guest chemistry.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The pursuit of novel and environmentally benign synthetic strategies for 3-chloroisoxazole-4-carboxylic acid and its analogues is a key focus of future research. While established methods exist, there is a continuous drive to improve efficiency, reduce waste, and utilize safer reagents and conditions, in line with the principles of green chemistry.

Future research is likely to concentrate on the following areas:

One-Pot Reactions: Developing multi-component reactions (MCRs) that allow for the synthesis of complex isoxazole (B147169) derivatives in a single step from simple precursors. This approach offers significant advantages in terms of time, resource, and energy efficiency. For instance, greener protocols for the synthesis of related isoxazole structures have been developed using agro-waste-based catalysts and solvent-free conditions, highlighting a potential direction for the synthesis of this compound derivatives. nih.gov

Catalyst Development: Investigating novel catalysts to improve yield and regioselectivity. Research into the use of inexpensive and environmentally friendly catalysts, such as those derived from agro-waste, is a promising avenue. nih.gov A reported synthesis of 3-substituted-4-isoxazole carboxylic acids utilizes a cyclization-acetalization-ring opening/closing sequence which provides high regioselectivity and could be further optimized with green catalysts. google.com

Alternative Energy Sources: The use of microwave irradiation and ultrasonic assistance are emerging as powerful tools in organic synthesis. nih.gov These methods can significantly reduce reaction times and improve yields, offering a greener alternative to conventional heating. Exploring these techniques for the synthesis of this compound could lead to more sustainable manufacturing processes.

Flow Chemistry: The development of continuous flow processes for the synthesis of isoxazoles offers advantages in terms of safety, scalability, and process control. This approach can minimize the handling of hazardous intermediates and allow for more efficient production.

A summary of current and potential future green chemistry approaches for isoxazole synthesis is presented in the table below.

ApproachTraditional MethodGreen Alternative/Future DirectionKey Advantages
Solvents Use of volatile and hazardous organic solvents.Solvent-free reactions, use of water or biodegradable solvents like glycerol. nih.govReduced waste and environmental impact.
Catalysts Use of stoichiometric and often toxic reagents.Development of reusable, non-toxic catalysts (e.g., agro-waste based). nih.govCost-effective and sustainable.
Energy Conventional heating requiring long reaction times.Microwave irradiation, sonication. nih.govFaster reactions, lower energy consumption.
Process Batch processing with multiple isolation steps.One-pot reactions, continuous flow synthesis.Increased efficiency, improved safety.

Advanced Mechanistic Investigations of Isoxazole Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of isoxazoles is crucial for the rational design of new synthetic methods and applications. For this compound, future mechanistic studies will likely focus on its isomerization and reactions with various nucleophiles.

A significant area of investigation is the iron(II)-catalyzed isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides. mdpi.com This transformation is a key step in the synthesis of various azirine-2-carboxylic acid derivatives, which are valuable synthetic building blocks. mdpi.combeilstein-journals.org Further research is needed to fully elucidate the role of the catalyst and the influence of substituents on the isoxazole ring on the reaction pathway and efficiency.

Computational studies, such as those using Density Functional Theory (DFT), will play a pivotal role in these investigations. DFT calculations can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates, helping to explain experimental observations and predict the outcomes of new reactions. biointerfaceresearch.com For example, theoretical studies can help to understand the regioselectivity of cycloaddition reactions used in the synthesis of the isoxazole core.

Key research questions to be addressed include:

What is the detailed catalytic cycle of the iron(II)-catalyzed isomerization of this compound derivatives?

How do the electronic and steric properties of substituents on the isoxazole ring influence the rate and selectivity of its transformations?

Can we predict and control the rearrangement of the isoxazole ring to form other heterocyclic systems, such as oxazoles, based on mechanistic understanding? researchgate.net

The table below summarizes the key transformations of chloroisoxazoles and the focus of future mechanistic studies.

TransformationDescriptionFuture Mechanistic Focus
Isomerization to Azirines Iron(II)-catalyzed rearrangement of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides. mdpi.comDetailed elucidation of the catalytic cycle, role of substituents, and computational modeling of the transition state.
Ring-opening Reactions Nucleophilic attack on the isoxazole ring leading to cleavage of the N-O bond.Understanding the factors controlling the regioselectivity of ring opening and the nature of the resulting products.
Cycloaddition Reactions Formation of the isoxazole ring via 1,3-dipolar cycloaddition.In-depth computational analysis of the transition states to predict and control regioselectivity.

Development of New Applications in Synthetic and Materials Chemistry

The unique chemical properties of this compound make it a versatile building block for the synthesis of a wide range of organic molecules and materials. Future research will likely expand its applications beyond its current use as a synthetic intermediate.

In synthetic chemistry, the development of novel transformations of the this compound scaffold will lead to the creation of diverse molecular architectures. The resulting compounds may find applications in medicinal chemistry, as the isoxazole nucleus is a common feature in many biologically active molecules. nih.gov

In the realm of materials science, the incorporation of the isoxazole moiety into polymer backbones is an emerging area of research. Carboxylic acid-containing polymers are of interest for a variety of applications, including as membranes for separation processes and as functional coatings. beilstein-journals.org The synthesis of novel (co)polyimides containing carboxylic acid groups has demonstrated the potential for creating materials with high thermal stability and good solubility. beilstein-journals.org The rigid structure of the isoxazole ring could impart desirable properties to polymers, such as enhanced thermal stability and specific optical or electronic characteristics.

Potential applications in materials science include:

High-Performance Polymers: Synthesis of novel polyamides and polyimides incorporating the this compound unit to create materials with enhanced thermal and mechanical properties. beilstein-journals.orgbritannica.com

Functional Coatings: Development of isoxazole-containing polymers for use as protective or functional coatings with tailored surface properties.

Organic Electronics: Exploration of isoxazole derivatives as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), leveraging the electronic properties of the heterocyclic ring.

The following table highlights potential applications of this compound in different fields.

FieldPotential ApplicationRationale
Medicinal Chemistry Synthesis of novel bioactive compounds.The isoxazole scaffold is a known pharmacophore. nih.gov
Polymer Chemistry Monomer for high-performance polymers (e.g., polyamides, polyimides). beilstein-journals.orgbritannica.comThe rigid isoxazole ring can enhance thermal and mechanical stability.
Materials Science Development of functional coatings and organic electronic materials.The carboxylic acid group allows for further functionalization, and the isoxazole ring has specific electronic properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound will be no exception. These computational tools can accelerate the discovery and development of new compounds and synthetic routes.

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and toxicity of novel derivatives of this compound. This can help to prioritize the synthesis of the most promising compounds for a particular application, such as drug discovery.

Retrosynthetic Analysis: AI-powered tools can assist in the design of efficient synthetic routes to target molecules. By analyzing vast databases of chemical reactions, these tools can propose novel and optimized pathways for the synthesis of complex derivatives of this compound.

Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and selectivity of a desired product. This can significantly reduce the time and resources required for experimental optimization.

De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties. By learning the underlying patterns in chemical space, these models can propose novel isoxazole derivatives that have a high probability of being active for a specific biological target.

The application of computational techniques, such as molecular docking, is already being used to identify potential inhibitors of enzymes by screening virtual libraries of compounds. researchgate.net This approach can be extended to derivatives of this compound to explore their potential as therapeutic agents.

The synergy between computational modeling and experimental work will be crucial for future progress. AI and ML will not replace the chemist but will rather serve as powerful tools to guide and accelerate research, leading to the more rapid discovery and development of new applications for this compound and its derivatives.

Q & A

Q. What are the optimized synthetic routes for 3-chloroisoxazole-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization of chlorinated precursors with carboxylic acid-containing intermediates. Key steps include:
  • Precursor activation : Use of chlorinating agents (e.g., POCl₃) under anhydrous conditions to introduce the chloro group at the 3-position of the isoxazole ring .
  • Cyclization : Temperature control (80–100°C) to minimize side reactions, with catalysts like H₂SO₄ or Lewis acids .
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the pure product .
    Yields can exceed 70% with optimized stoichiometry and reflux times.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the isoxazole ring structure (e.g., characteristic peaks at δ 6.5–7.5 ppm for aromatic protons) and carboxylic acid proton (δ 12–13 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺, m/z 172.98 for C₅H₃ClNO₃) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% is achievable using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions of the isoxazole ring influence biological activity?

  • Methodological Answer :
  • Substituent Effects :
  • 3-Chloro group : Enhances electrophilicity, improving binding to enzyme active sites (e.g., COX-2 inhibition) .
  • 5-Methyl group : Increases lipophilicity, enhancing membrane permeability in antimicrobial assays .
  • Structure-Activity Relationship (SAR) :
    Use computational modeling (e.g., molecular docking) to predict interactions with targets like bacterial dihydrofolate reductase. Validate with in vitro IC₅₀ assays .

Q. What strategies address contradictions in biological activity data across studies of this compound derivatives?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH (7.4 for physiological relevance), and cell line passage number .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, discrepancies in IC₅₀ values for antifungal activity may arise from differences in fungal strain susceptibility .
  • Orthogonal Validation : Confirm results using alternative assays (e.g., fluorescence-based vs. colorimetric enzyme inhibition assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.